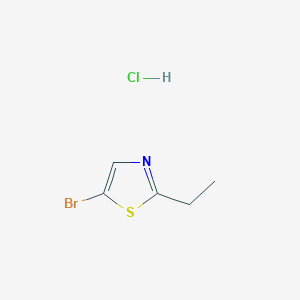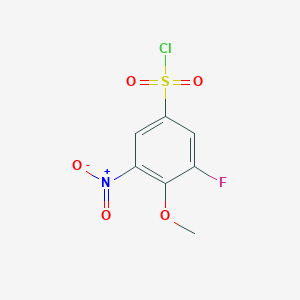![molecular formula C11H13BrN2O B1450337 3-Bromo-5-[(pyrrolidin-1-yl)carbonyl]aniline CAS No. 1375069-16-1](/img/structure/B1450337.png)
3-Bromo-5-[(pyrrolidin-1-yl)carbonyl]aniline
Overview
Description
3-Bromo-5-[(pyrrolidin-1-yl)carbonyl]aniline, also known as 3-Bromo-5-pyrrolidin-1-ylcarbonylaniline, is an organic compound composed of a bromine atom, a pyrrolidin-1-ylcarbonyl group, and an aniline group. It is a colorless solid that is insoluble in water and has a molecular weight of 250.32 g/mol. 3-Bromo-5-[(pyrrolidin-1-yl)carbonyl]aniline is a versatile building block for the synthesis of various organic compounds and has a wide range of applications in the field of organic chemistry.
Scientific Research Applications
Synthesis and Characterization
Synthesis Methods : A study discussed the synthesis of novel derivatives involving bromo and pyrrolidine groups using Japp-Klingemann and Fischer indole cyclization reactions, emphasizing the importance of such compounds in chemical research (Mogulaiah, Sundar, & Tasleem, 2018).
Novel Fragmentation Reactions : Another paper described new fragmentation reactions of certain bromo compounds, leading to the synthesis of complex molecules that are significant for combinatorial syntheses (Weber et al., 2005).
Biological Activity
Antibacterial Activity : A study on the synthesis and evaluation of various cyanopyridine derivatives, including those with a bromo-pyrrolidine group, found significant antibacterial activity against a range of bacteria, highlighting the potential medical applications of these compounds (Bogdanowicz et al., 2013).
Bioactive Compounds : Another research effort focused on the synthesis of compounds incorporating bromo-aniline, finding them to have notable antibacterial, antifungal, and anti-inflammatory activities (Bhat, Sufeera, & Chaitanya, 2011).
Molecular Structure and Properties
Molecular Studies : A combined experimental and computational study was conducted on novel pyridine derivatives, including a 3-bromo compound, to understand their synthesis, spectroscopic properties, and biological activities. This highlighted the importance of such compounds in the development of new materials with specific properties (Ghiasuddin et al., 2018).
Silicon Surface Bonding : Research on the bonding of nitrogen-containing organic molecules, including aniline derivatives, to silicon surfaces, provides insights into surface chemistry and materials science applications (Cao et al., 2001).
Electroluminescence and Organic Light Emitting Diodes (OLEDs)
- Electroluminescence Application : A study on luminescent platinum complexes, which involved aniline derivatives, showcased potential applications in OLEDs and photophysics (Vezzu et al., 2010).
properties
IUPAC Name |
(3-amino-5-bromophenyl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O/c12-9-5-8(6-10(13)7-9)11(15)14-3-1-2-4-14/h5-7H,1-4,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHOBKOSYSFCXMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=CC(=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-[(pyrrolidin-1-yl)carbonyl]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




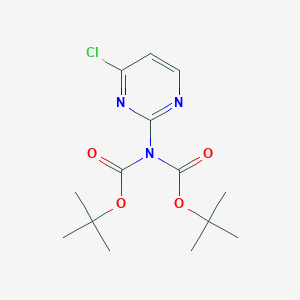
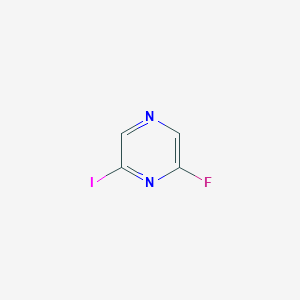
![5-({[(Tert-butoxy)carbonyl]amino}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid](/img/structure/B1450261.png)
![8-Methyl-2-oxa-8-azaspiro[4.5]decane-1,3-dione hydrochloride](/img/structure/B1450262.png)
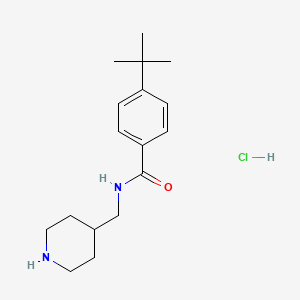
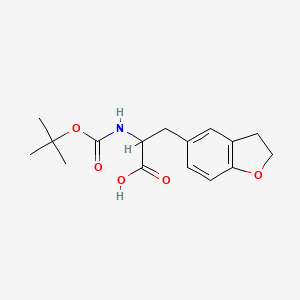
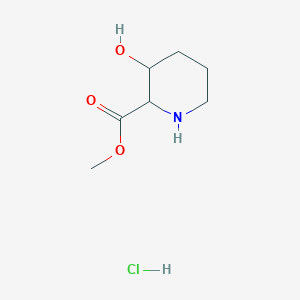
![[2-(4-Methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]amine dihydrochloride](/img/structure/B1450269.png)

![2,7-Diazaspiro[4.4]nonane-1,3-dione hydrochloride](/img/structure/B1450271.png)
